6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline
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Overview
Description
6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Scientific Research Applications
6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and tuberculosis.
Industry: Utilized in the development of dyes, catalysts, and materials for electronic applications.
Mechanism of Action
Target of Action
Quinoline-based compounds are known to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
It’s known that quinoline-based compounds can play a role in signal transduction by regulating the intracellular concentration of cyclic nucleotides . They can hydrolyze both cAMP and cGMP, but have a higher affinity for cAMP .
Biochemical Pathways
Quinoline-based compounds are known to influence various biochemical pathways, including those involved in signal transduction .
Pharmacokinetics
The pharmacokinetics of quinoline-based compounds can vary widely depending on their specific chemical structure .
Result of Action
Quinoline-based compounds are known to have a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of quinoline-based compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminobenzophenone with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of catalysts and solvents can be tailored to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce the corresponding dihydroquinoline .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
4-Phenylquinoline: Lacks the pyridine ring but shares some chemical properties.
2-(Pyridin-4-yl)quinoline: Similar structure but without the methyl and phenyl groups.
Uniqueness
6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline stands out due to its unique combination of functional groups, which enhances its chemical reactivity and biological activity. The presence of both the pyridine and phenyl rings, along with the methyl group, provides a distinct advantage in terms of its versatility in various applications .
Properties
IUPAC Name |
6-methyl-4-phenyl-2-pyridin-4-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2/c1-15-7-8-20-19(13-15)18(16-5-3-2-4-6-16)14-21(23-20)17-9-11-22-12-10-17/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVBXIWNUGYMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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